Cas no 796875-53-1 (4-tert-Butyl-2-ethoxybenzoic Acid)

4-tert-Butyl-2-ethoxybenzoic Acid structure
796875-53-1 structure
4-tert-Butyl-2-ethoxybenzoic Acid
796875-53-1
C13H18O3
222.280224323273
MFCD07366640
562274

4-tert-Butyl-2-ethoxybenzoic Acid Properties

Names and Identifiers

    • 4-(tert-Butyl)-2-ethoxybenzoic acid
    • 4-(t-Butyl)-2-Ethoxy Benzoic Acid
    • 4-tert-butyl-2-ethoxybenzoic acid
    • 4-tert-Butyl-2-ethoxy-benzoic acid
    • Benzoicacid, 4-(1,1-dimethylethyl)-2-ethoxy-
    • 4-(tert-butyl)-2-ethoxy-benzoic acid
    • KSC376S1B
    • 4-t-butyl-2-ethoxybenzoic acid
    • UZRSFWUQUGFVBS-UHFFFAOYSA-N
    • 2-Ethoxy-4-tert-butylbenzoic acid
    • 4-(tert-Butyl)-2-ethoxybenzoicAcid
    • T
    • 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid (ACI)
    • +Expand
    • MFCD07366640
    • UZRSFWUQUGFVBS-UHFFFAOYSA-N
    • 1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)
    • O=C(C1C(OCC)=CC(C(C)(C)C)=CC=1)O

Computed Properties

  • 222.12600
  • 1
  • 3
  • 4
  • 16
  • 242
  • 46.5

Experimental Properties

  • 3.08100
  • 46.53000
  • 329.6℃ at 760 mmHg
  • White to Yellow Solid

4-tert-Butyl-2-ethoxybenzoic Acid Security Information

4-tert-Butyl-2-ethoxybenzoic Acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-tert-Butyl-2-ethoxybenzoic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KQZ-250mg
4-(t-Butyl)-2-Ethoxy Benzoic Acid
796875-53-1 97%
250mg
$6.00 2024-04-21
A2B Chem LLC
AB66059-250mg
4-tert-Butyl-2-ethoxy-benzoic acid
796875-53-1 97%
250mg
$6.00 2024-04-19
Aaron
AR003KZB-250mg
4-(t-Butyl)-2-Ethoxy Benzoic Acid
796875-53-1 98%
250mg
$5.00
abcr
AB168783-1 g
4-tert-Butyl-2-ethoxy-benzoic acid, 97%; .
796875-53-1 97%
1 g
€138.50 2023-07-20
Alichem
A019093163-10g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 97%
10g
$295.80 2023-09-01
AstaTech
56019-1/G
4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID
796875-53-1 97%
1g
$55 2023-09-17
Crysdot LLC
CD12030301-10g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 97%
10g
$278
eNovation Chemicals LLC
D692678-5g
4-(tert-Butyl)-2-ethoxybenzoic Acid
796875-53-1 >97%
5g
$140 2022-09-03
Fluorochem
040704-1g
4-tert-Butyl-2-ethoxy-benzoic acid
796875-53-1 97%
1g
£44.00 2022-02-28
Matrix Scientific
074404-1g
4-tert-Butyl-2-ethoxybenzoic acid, 95+%
796875-53-1 95+%
1g
$231.00 2023-09-10

4-tert-Butyl-2-ethoxybenzoic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
1.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
1.3 -20 °C; -20 °C → rt; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
1.2 -20 °C; -20 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → reflux; 3 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
2.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
2.3 -20 °C; -20 °C → rt; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  8 h, reflux
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
2.2 -20 °C; -20 °C → rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diazomethane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  10 min, 0 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → reflux; 3 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
3.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
3.3 -20 °C; -20 °C → rt; overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  15 min, < 35 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  5 min, < 35 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  8 h, reflux
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
3.2 -20 °C; -20 °C → rt; overnight, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

4-tert-Butyl-2-ethoxybenzoic Acid Raw materials

4-tert-Butyl-2-ethoxybenzoic Acid Preparation Products

4-tert-Butyl-2-ethoxybenzoic Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:796875-53-1)4-tert-Butyl-2-ethoxybenzoic Acid
A848502
99%
100g
543.0